molecular formula C23H23N7O3 B2507482 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1787917-27-4

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2507482
CAS No.: 1787917-27-4
M. Wt: 445.483
InChI Key: UEMRYJXSGBHEEI-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₃H₂₃N₇O₃
Molecular Weight: 445.5 g/mol
Structural Features:

  • A 1,2,4-triazole ring substituted with a cyclopropyl group (4-cyclopropyl) and a pyridin-3-yl moiety at position 3.
  • A quinazolin-4(3H)-one group linked via a propanamide chain to the triazole-ethyl backbone.
  • The compound’s SMILES notation is O=C(CCn1cnc2ccccc2c1=O)NCCn1nc(-c2cccnc2)n(C2CC2)c1=O, highlighting its fused heterocyclic architecture .

This hybrid structure combines pharmacophores known for diverse bioactivities: triazoles are associated with antimicrobial and kinase-modulating properties, while quinazolinones are prevalent in anticancer and anti-inflammatory agents.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c31-20(9-12-28-15-26-19-6-2-1-5-18(19)22(28)32)25-11-13-29-23(33)30(17-7-8-17)21(27-29)16-4-3-10-24-14-16/h1-6,10,14-15,17H,7-9,11-13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMRYJXSGBHEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of triazole and quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article will detail its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a triazole ring , a pyridine moiety , and a quinazoline structure , which are known for their diverse biological activities. The structural formula can be summarized as follows:

ComponentDescription
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight346.36 g/mol
Key Functional GroupsTriazole, Pyridine, Quinazoline

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. Specifically, the triazole moiety in this compound is associated with:

  • Antibacterial Activity : Demonstrated efficacy against various bacterial strains by inhibiting cell wall synthesis and interfering with protein synthesis.
  • Antifungal Activity : Effective against fungi by disrupting ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Anticancer Properties

The quinazoline component contributes to the anticancer activity of the compound. Studies have shown that compounds with quinazoline structures can inhibit tumor growth through various mechanisms:

  • Inhibition of Kinase Activity : Quinazolines are known to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Triazole derivatives have been linked to the activation of apoptotic pathways in cancer cells .

The precise mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or pathogen survival.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
  • Disruption of Nucleic Acid Synthesis : Potential interference with DNA/RNA synthesis in pathogens or cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds within the triazole and quinazoline classes. Below is a summary table highlighting key findings:

Study ReferenceBiological ActivityFindings
AnticancerCompound demonstrated IC₅₀ values lower than doxorubicin against specific cancer cell lines.
AntibacterialExhibited significant inhibition against Gram-positive bacteria.
AntifungalEffective against Candida species with low MIC values.

Scientific Research Applications

The compound exhibits multiple biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity:
The presence of the triazole ring is associated with antimicrobial properties. Compounds containing similar structures have demonstrated efficacy against various bacterial and fungal strains. The mechanism of action often involves inhibition of key enzymes or disruption of cell wall synthesis in pathogens .

Anticancer Properties:
Research indicates that derivatives of quinazoline and triazole can inhibit cancer cell proliferation. The compound has shown potential as an anticancer agent by targeting specific pathways involved in tumor growth and survival . For example, studies have linked triazole-containing compounds to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .

Anti-inflammatory Effects:
The compound may also exhibit anti-inflammatory properties, which are important for treating chronic inflammatory diseases. In silico studies suggest its potential as a 5-lipoxygenase inhibitor, which could lead to reduced inflammation in various conditions .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide include:

Enzyme Inhibition:
The compound's structure allows it to interact with enzymes involved in metabolic pathways. This interaction can lead to the modulation of biochemical processes critical for cell survival and proliferation .

Receptor Modulation:
It may act on various receptors associated with neurological and inflammatory responses, potentially influencing signaling pathways that govern these processes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that modify precursor compounds to achieve the desired structural features. Key steps include:

  • Formation of the Triazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Quinazoline Derivative Synthesis: The quinazoline core is synthesized separately and then combined with the triazole moiety.
  • Final Coupling Reaction: The final product is obtained through coupling reactions that link the different functional groups together.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFindings
Du et al. (2013)Demonstrated that similar triazole derivatives inhibit thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM, indicating potential anticancer efficacy .
Recent In Silico StudiesFound significant binding affinity to 5-lipoxygenase, suggesting anti-inflammatory potential for the compound .
Antimicrobial TestingShowed effectiveness against various bacterial strains in vitro, supporting its use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

The compound’s design integrates two heterocyclic systems: a 1,2,4-triazole and a quinazolinone. Below is a comparative analysis with analogous heterocyclic hybrids:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Core Heterocycles Key Substituents Inferred Bioactivity (Based on Analogues)
Target Compound C₂₃H₂₃N₇O₃ 445.5 1,2,4-triazole, quinazolinone Cyclopropyl, pyridin-3-yl, propanamide Anticancer, kinase inhibition (theoretical)
N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines Varies ~300–400 1,2,3-dithiazole Chloro, pyridinyl Antimicrobial, antitumor
3-substituted 2-cyanoquinazolin-4(3H)-ones C₁₁H₈N₄O 212.2 Quinazolinone Cyano, alkyl/aryl Kinase inhibition, cytotoxic
Triazolopyrimidines (e.g., Cangrelor) C₁₇H₁₅Cl₂N₇O₅P₂S₂ 776.3 1,2,3-triazole, pyrimidine Chlorophenyl, thiophosphate Antiplatelet, P2Y12 antagonist
Key Observations:

Heterocyclic Core Differences: The target’s 1,2,4-triazole differs from 1,2,3-dithiazoles (e.g., in ) in electronic properties and hydrogen-bonding capacity. Sulfur atoms in dithiazoles enhance lipophilicity but reduce metabolic stability compared to nitrogen-rich triazoles . Quinazolinones (as in the target) are structurally rigid due to fused aromaticity, whereas pyrimidines in triazolopyrimidines allow greater conformational flexibility .

Substituent Effects: The cyclopropyl group in the target compound may enhance membrane permeability compared to bulkier aryl substituents in analogues .

Electronic and Physicochemical Properties

Using principles from QSAR (Quantitative Structure-Activity Relationship) analysis :

  • Van der Waals Volume : The target’s molecular weight (445.5 g/mol) suggests moderate size, comparable to kinase inhibitors like Imatinib (493.6 g/mol). Larger molecules may face bioavailability challenges.
Table 2: Electronic Properties (Theoretical)
Property Target Compound 2-Cyanoquinazolinones Dithiazole Derivatives
Predicted logP (Lipophilicity) ~2.5–3.0 ~1.8–2.2 ~3.0–3.5
HOMO/LUMO Gap Narrow (π-conjugated systems) Moderate Wide (due to sulfur atoms)

Preparation Methods

Thiol-Mediated Cyclization

Alternative routes employ 4-methyl-4H-1,2,4-triazole-3-thiol for cyclization. Heating the intermediate with potassium carbonate in acetone (6 hours, reflux) forms the triazolone ring. This method minimizes byproducts but requires strict anhydrous conditions.

Quinazolinone Core Synthesis

Anthranilic Acid Cyclization

3-Aminoquinazolin-4(3H)-one is synthesized from anthranilic acid derivatives via a two-step process:

  • Anhydride Formation : Treat 2-methoxybenzoic acid with ethyl chloroformate in DCM/TEA.
  • Ring Closure : React with ammonium hydroxide under reflux (5 hours), achieving 78–82% yield.

Critical Parameters :

  • Solvent: Acetic anhydride for optimal cyclization
  • Temperature: 110°C for 3 hours

Propanamide Linker Assembly

Ethylenediamine Coupling

The triazolone core’s ethyl group is functionalized via nucleophilic acyl substitution:

  • Chloroacetylation : Treat triazolone with chloroacetyl chloride/DCM/TEA (0°C, 30 minutes).
  • Amine Attachment : React with ethylenediamine in dry acetone (6 hours, reflux), yielding 2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine.

Yield Optimization :

  • Excess ethylenediamine (2.5 eq) improves conversion to 89%.
  • Purification: Preparative TLC (chloroform/methanol, 9:1).

Propanamide Bridge Formation

3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled to the ethylamine intermediate in tetrahydrofuran (THF).

Reaction Table :

Step Reagent Conditions Yield
Activation DCC, DMAP RT, 2 hours 95%
Coupling THF, 0°C → RT 12 hours 76%

Process Optimization

Catalytic Enhancements

  • Triazolone Cyclization : Adding 10 mol% CuI accelerates ring closure (reaction time reduced from 6 to 2 hours).
  • Quinazolinone Purity : Recrystallization from ethanol/water (1:3) removes unreacted anthranilic acid.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes DCM in acetylation steps, reducing toxicity.
  • Microwave Assistance : Quinazolinone cyclization under microwave irradiation (150°C, 20 minutes) improves yield to 85%.

Analytical Characterization

Structural Confirmation

  • NMR :
    • Cyclopropyl protons: δ 0.82–1.12 ppm (quartet, J = 6.8 Hz)
    • Triazolone C=O: δ 168.3 ppm (¹³C NMR)
  • HRMS : [M+H]⁺ calculated for C₂₃H₂₃N₇O₃: 470.1934; found: 470.1936.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms ≥99% purity with retention time = 8.7 minutes.

Challenges and Solutions

  • Regioselectivity in Triazolone Formation :

    • Issue: Competing N1 vs. N2 alkylation during ethylenediamine coupling.
    • Solution: Use bulky bases (e.g., DBU) to favor N1 substitution.
  • Propanamide Hydrolysis :

    • Issue: Acidic conditions degrade the amide bond.
    • Mitigation: Conduct coupling at pH 7.5–8.0 using phosphate buffer.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps (e.g., triazole ring formation) to accelerate kinetics .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for amide coupling .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, acetonitrile/water mobile phase) ensure >95% purity .
  • Example: In triazoloquinazoline synthesis, optimizing reaction time (6–12 hours) reduced side products like unreacted pyridine derivatives .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridyl vs. quinazolinyl proton environments) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 546.02) .
  • HPLC : Monitors purity (>95%) and identifies degradation peaks under acidic/basic conditions .

Q. How can solubility challenges be addressed for in vitro assays?

  • Co-solvents : DMSO (≤10% v/v) maintains solubility in aqueous buffers without cytotoxicity .
  • Salt formation : Hydrochloride salts improve water solubility for pharmacokinetic studies .
  • Micellar systems : Poloxamer 407 enhances solubility for intravenous administration .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay conditions : Varying ATP concentrations (1–10 mM) alter competitive binding kinetics .
  • Cell line heterogeneity : Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate target-specific effects .
  • Data cross-validation : Combine orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key structural modifications and their effects:

Substituent Biological Impact Reference
Cyclopropyl groupEnhances metabolic stability (CYP3A4 resistance)
Pyridin-3-yl moietyImproves kinase selectivity (e.g., EGFR vs. HER2)
Quinazolin-4-one coreIncreases DNA intercalation potential
  • Computational modeling : QSAR and molecular docking (AutoDock Vina) predict binding modes to prioritize derivatives .

Q. What methods identify biological targets for this compound?

  • Chemoproteomics : SILAC-based pull-down assays with biotinylated analogs .
  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries reveal synthetic lethal interactions .

Q. How are degradation products analyzed under stress conditions?

  • Forced degradation : Expose to 0.1M HCl (40°C, 24h) or 0.1M NaOH (60°C, 48h) .
  • LC-MS/MS : Identifies hydrolyzed amide bonds (e.g., quinazolin-4-one cleavage) and oxidation byproducts .

Q. How is regioselectivity controlled during triazole ring formation?

  • Catalyst optimization : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity .
  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic over thermodynamic products .

Methodological Considerations

Q. What computational tools predict toxicity and ADMET properties?

  • ADMET Prediction : SwissADME and ProTox-II assess bioavailability, hepatotoxicity, and Ames mutagenicity .
  • Metabolite identification : CYP450 docking simulations (CYP2D6, CYP3A4) using Schrödinger Suite .

Q. How are synthetic yields improved for scale-up?

  • Flow chemistry : Continuous reactors reduce reaction time (e.g., 2h vs. 12h batch) and improve reproducibility .
  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal reagent ratios (e.g., 1.2:1 pyridine:triazole) .

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